molecular formula C7H15BrMg B14901233 4-Heptylmagnesium bromide

4-Heptylmagnesium bromide

Cat. No.: B14901233
M. Wt: 203.40 g/mol
InChI Key: GTTLKCWXHNCUQW-UHFFFAOYSA-M
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Description

4-Heptylmagnesium bromide: is an organomagnesium compound with the chemical formula CH₃(CH₂)₆MgBr . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in diethyl ether or tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylmagnesium bromide is synthesized through the reaction of 1-bromoheptane with magnesium metal in an anhydrous solvent such as diethyl ether or THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH3(CH2)6Br+MgCH3(CH2)6MgBr\text{CH}_3(\text{CH}_2)_6\text{Br} + \text{Mg} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{MgBr} CH3​(CH2​)6​Br+Mg→CH3​(CH2​)6​MgBr

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors with precise control over temperature and reaction conditions. The process includes the slow addition of 1-bromoheptane to a suspension of magnesium turnings in diethyl ether or THF, followed by continuous stirring until the reaction is complete .

Chemical Reactions Analysis

Types of Reactions: 4-Heptylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, and esters.

    Solvents: Diethyl ether, THF.

    Conditions: Inert atmosphere, low temperatures to prevent side reactions.

Major Products:

Scientific Research Applications

Chemistry: 4-Heptylmagnesium bromide is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of alcohols, ketones, and other functionalized organic compounds.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound is used in the production of various chemicals, including polymers and specialty chemicals. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 4-heptylmagnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound has a partial positive charge, making the carbon atom adjacent to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • Hexylmagnesium bromide (CH₃(CH₂)₅MgBr)
  • Octylmagnesium bromide (CH₃(CH₂)₇MgBr)
  • Butylmagnesium bromide (CH₃(CH₂)₃MgBr)

Comparison: 4-Heptylmagnesium bromide is unique due to its specific chain length, which can influence its reactivity and the properties of the products formed. Compared to shorter-chain Grignard reagents like butylmagnesium bromide, this compound can provide longer carbon chains in the final product, which can be advantageous in the synthesis of certain compounds. On the other hand, longer-chain Grignard reagents like octylmagnesium bromide may have different solubility and reactivity profiles .

Properties

IUPAC Name

magnesium;heptane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTLKCWXHNCUQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH-]CCC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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